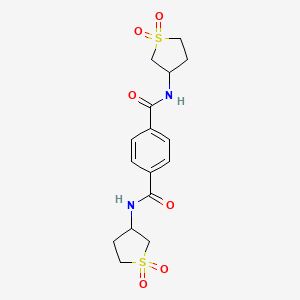
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two thiolane rings and a benzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with thiolane derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane rings can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The thiolane rings and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N4-bis(1,1-dioxo-1,2-benzothiazol-3-yl)benzene-1,4-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
Compared to similar compounds, N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is unique due to its specific combination of thiolane rings and benzene core. This structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring stability and reactivity under various conditions.
Eigenschaften
Molekularformel |
C16H20N2O6S2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-N,4-N-bis(1,1-dioxothiolan-3-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H20N2O6S2/c19-15(17-13-5-7-25(21,22)9-13)11-1-2-12(4-3-11)16(20)18-14-6-8-26(23,24)10-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
NLYRNCNSVOZIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12128971.png)
![Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B12128989.png)
![Naphtho[2,1-d]thiazole](/img/structure/B12128997.png)
![N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B12129003.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12129007.png)
![N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12129015.png)
![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129016.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide](/img/structure/B12129018.png)
![2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12129019.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12129026.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12129027.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)

![1-[2-(1,3-Benzothiazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B12129055.png)
